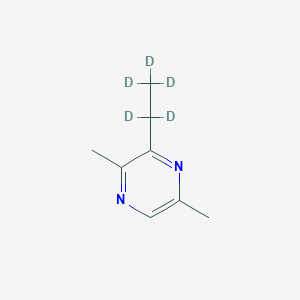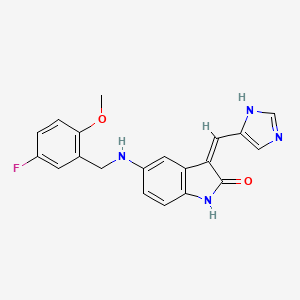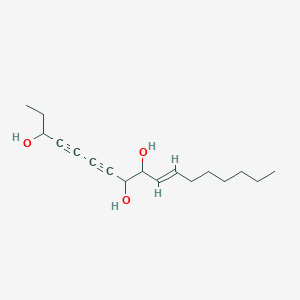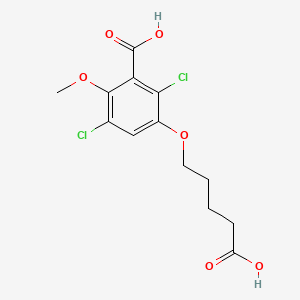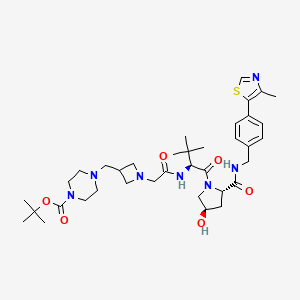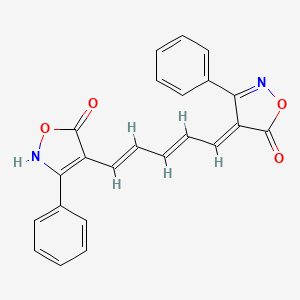
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorophore-labeled peptide. It is composed of a sequence of amino acids: leucine, glycine, glycine, glycine, alanine, and is labeled with the fluorophores Dabsyl and Edans. This compound is primarily used to test the peptidase activity of the LasA protease of Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Dabsyl and Edans fluorophores are attached to the peptide at specific positions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases.
Oxidation and Reduction: The fluorophores Dabsyl and Edans can undergo redox reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like LasA protease.
Oxidation and Reduction: Chemical reagents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation and Reduction: Modified fluorophores with altered fluorescence properties
Scientific Research Applications
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans has several scientific research applications:
Biochemistry: Used to study the activity of proteases, particularly LasA protease from Pseudomonas aeruginosa.
Molecular Biology: Employed in assays to monitor enzyme activity and protein interactions.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting bacterial infections
Mechanism of Action
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans functions by serving as a substrate for the LasA protease. The enzyme cleaves the peptide bond, resulting in a change in fluorescence due to the separation of the Dabsyl and Edans fluorophores. This change in fluorescence can be measured to determine the activity of the protease .
Comparison with Similar Compounds
Similar Compounds
Dabsyl-Gly-Gly-Gly-Ala-Edans: A shorter peptide with similar fluorophore labeling.
Dabsyl-Leu-Gly-Gly-Ala-Edans: Another variant with a different peptide sequence
Uniqueness
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is unique due to its specific sequence and dual fluorophore labeling, which provides high sensitivity and specificity for detecting protease activity .
Properties
Molecular Formula |
C41H52N10O10S2 |
|---|---|
Molecular Weight |
909.0 g/mol |
IUPAC Name |
5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |
InChI Key |
DYLWQNIQCBWTCW-UXCMTWRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


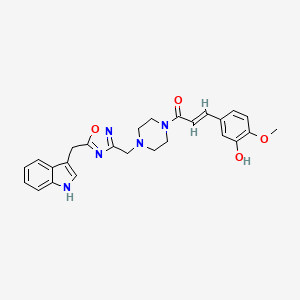
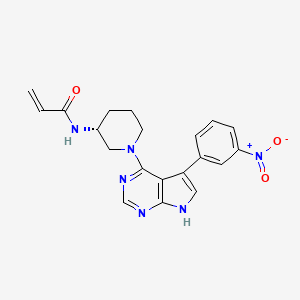


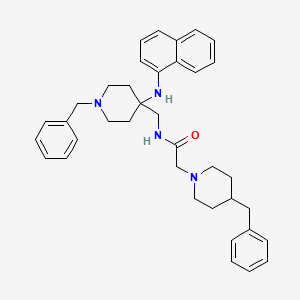
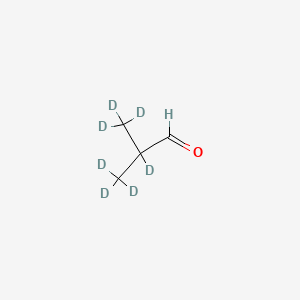
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
